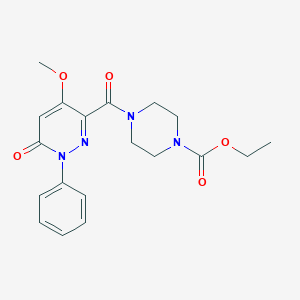

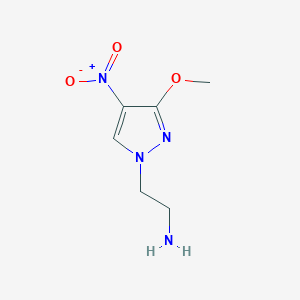

4-(4-甲氧基-6-氧代-1-苯基嘧啶-3-羰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" is a chemical entity that may be related to various piperazine derivatives with potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities and are often explored for therapeutic applications, including as treatments for cocaine abuse, as ligands for dopamine transporters, and as inhibitors of acetylcholinesterase .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step organic reactions, starting from simple precursors to more complex structures. For example, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was achieved from 1-methyl-1,2,3,6-tetrahydropyridine through an efficient formation of cis-fused oxazolidinopiperidine . Although the exact synthesis of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the construction of the piperazine ring and subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. For instance, the introduction of hydroxyl and methoxy substituents to the benzene ring on the phenylpropyl moiety of certain piperazine derivatives resulted in potent and selective ligands for the dopamine transporter . Similarly, the presence of a hydroxyl group in the S configuration of chiral piperazines was found to increase selectivity for the dopamine transporter over the serotonin transporter . The molecular structure of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" would likely influence its binding affinity and selectivity to biological targets, although specific details are not provided in the papers.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acylation, and radiolabeling, to modify their properties or to enable their use in imaging studies. For example, the methoxy group of a piperazine derivative was radiolabeled with carbon-11 for PET analysis in non-human primates . The chemical reactivity of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" would depend on its functional groups, but specific reactions are not discussed in the provided literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as lipophilicity, are important for their pharmacokinetic profiles. Compounds with optimal lipophilicity are more likely to penetrate the brain and exhibit low nonspecific binding . The physical and chemical properties of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" would be influenced by its molecular structure, particularly the presence of methoxy and carboxylate groups, but specific data is not provided in the papers.

科学研究应用

杂质分析和表征科学界已通过液相色谱-质谱 (LC-MS) 技术探索了相关化合物的杂质谱。例如,Thomasberger、Engel 和 Feige (1999) 对密切相关化合物进行的一项研究证明了了解药物物质中的杂质(尤其是为治疗血栓性疾病而开发的恶唑烷酮类杂质)的重要性。这项研究强调了表征合成和放大过程中产生的未知副产物的意义,突出了杂质分析在确保药物纯度和安全性中的作用 (Thomasberger, Engel, & Feige, 1999).

衍生物的抗菌活性另一个研究领域集中在相关化合物的抗菌特性上。Fandaklı 等人 (2012) 探索了 1,2,4-三唑-3-酮衍生物的抗菌活性,其中包括与 4-(4-甲氧基-6-氧代-1-苯基嘧啶-3-羰基)哌嗪-1-羧酸乙酯相似的结构。他们的研究结果表明,从这些化合物衍生的某些曼尼希碱与标准治疗(如氨苄西林)相比,对测试微生物表现出良好的活性 (Fandaklı 等人,2012)。

合成和治疗应用评估对类似化合物的合成和治疗应用的研究也是一个关键领域。Hsin 等人 (2002) 讨论了作为潜在可卡因滥用治疗剂的长效多巴胺转运体配体的开发。这项研究涉及羟基化衍生物的合成,以研究它们的体外和体内特征,旨在识别对多巴胺转运体具有高亲和力和选择性的候选物,这可能有助于治疗可卡因滥用 (Hsin 等人,2002)。

抗氧化和抗菌特性此外,还研究了衍生物的抗氧化和抗菌特性。Raghavendra 等人 (2016) 合成了 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸乙酯,并评估了它们的抗菌和抗氧化活性。他们的研究结果表明,某些化合物表现出优异的抗菌和抗真菌特性,以及深远的抗氧化潜力,证明了与 4-(4-甲氧基-6-氧代-1-苯基嘧啶-3-羰基)哌嗪-1-羧酸乙酯相关的化学结构可能具有多种生物活性 (Raghavendra 等人,2016)。

属性

IUPAC Name |

ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-3-28-19(26)22-11-9-21(10-12-22)18(25)17-15(27-2)13-16(24)23(20-17)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMKOSSTDCVMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)